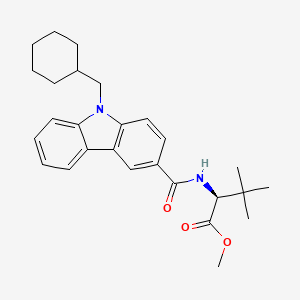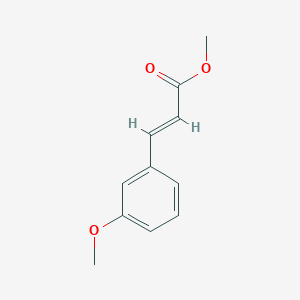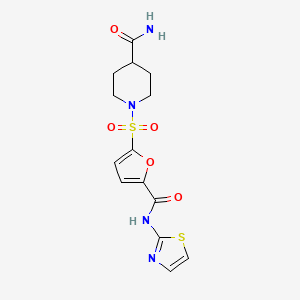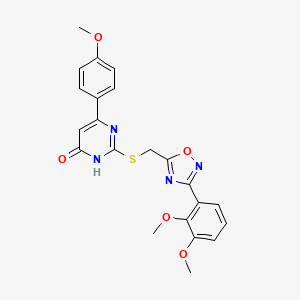![molecular formula C12H11F3N2O B2813944 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine CAS No. 2197496-97-0](/img/structure/B2813944.png)
1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for the compound is 1S/C4H8F3N.C2HF3O2/c1-3(8-2)4(5,6)7;3-2(4,5)1(6)7/h3,8H,1-2H3; (H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Scientific Research Applications
Synthesis and Antimicrobial Activity : Phthalazine derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi strains. For instance, 2-substituted phthalazin-1(2H)-one derivatives showed promising antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Sridhara et al., 2010).
Chemical Synthesis Methods : Research on phthalazine derivatives also focuses on their chemical synthesis, exploring methods to create various biologically active compounds. For example, mass-spectrometric studies have been conducted to understand the methylation products of phthalazone and phthalazthione, providing insights into the structural and decomposition characteristics of these compounds (Zyakun et al., 1970).
Anticancer Activities : Certain 1,4-disubstituted phthalazines have been designed, synthesized, and evaluated for their anticancer activities. Some derivatives exhibited higher in vitro activity against cancer cell lines than cisplatin, a commonly used chemotherapy drug, suggesting their potential as novel anticancer agents (Li et al., 2006).
Anti-inflammatory Properties : Phthalazine derivatives have also been studied for their anti-inflammatory properties. For example, condensed phthalazin-2-yl acetic acid hydrazide derivatives were synthesized and tested, with several compounds showing significant anti-inflammatory activity compared to indomethacin, a standard anti-inflammatory drug (Abd Alla et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-methyl-4-(1,1,1-trifluoropropan-2-yloxy)phthalazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-7-9-5-3-4-6-10(9)11(17-16-7)18-8(2)12(13,14)15/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQTZUVIVKGMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![rac-(5S,8aS)-5-Benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carbonitrile](/img/structure/B2813869.png)
![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)
![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)
![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)
![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)
![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

